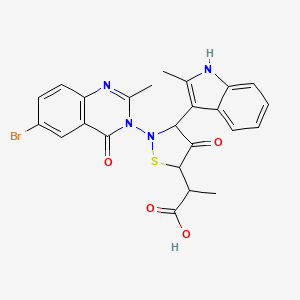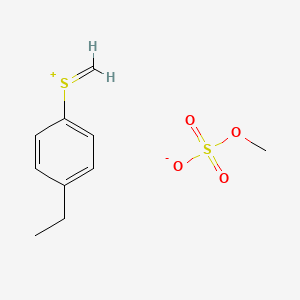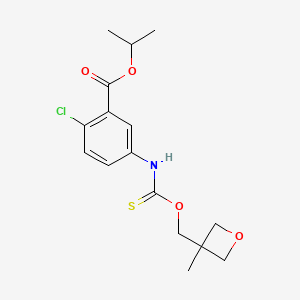
2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pirimidin-2,4-diona, 5-pentil-1-((6R)-tetrahidro-2-hidroxi-2-óxido-4H-furo(3,2-d)-1,3,2-dioxafosforin-6-il)- es un complejo compuesto orgánico que pertenece a la clase de compuestos espiro. Estos compuestos se caracterizan por su estructura única, que incluye dos anillos que comparten un solo átomo, típicamente un carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,4(1H,3H)-Pirimidin-2,4-diona, 5-pentil-1-((6R)-tetrahidro-2-hidroxi-2-óxido-4H-furo(3,2-d)-1,3,2-dioxafosforin-6-il)- involucra múltiples pasos. El proceso típicamente comienza con la preparación del núcleo pirimidindiona, seguido de la introducción del grupo pentil y el anillo furodioxafosforina espirofusionado. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión.
Análisis De Reacciones Químicas
Tipos de reacciones: 2,4(1H,3H)-Pirimidin-2,4-diona, 5-pentil-1-((6R)-tetrahidro-2-hidroxi-2-óxido-4H-furo(3,2-d)-1,3,2-dioxafosforin-6-il)- sufre varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones están facilitadas por la presencia de grupos funcionales reactivos dentro de la molécula.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluyendo la temperatura, la presión y la elección del solvente, son cruciales para lograr las transformaciones deseadas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pirimidin-2,4-diona, 5-pentil-1-((6R)-tetrahidro-2-hidroxi-2-óxido-4H-furo(3,2-d)-1,3,2-dioxafosforin-6-il)- tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como bloque de construcción para sintetizar moléculas más complejas. En biología, puede servir como una sonda para estudiar los mecanismos enzimáticos o como un posible agente terapéutico. En medicina, su estructura única podría ser explotada para el desarrollo de fármacos, particularmente en la orientación de vías moleculares específicas. Industrialmente, puede utilizarse en la producción de productos químicos o materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2,4(1H,3H)-Pirimidin-2,4-diona, 5-pentil-1-((6R)-tetrahidro-2-hidroxi-2-óxido-4H-furo(3,2-d)-1,3,2-dioxafosforin-6-il)- involucra su interacción con dianas moleculares específicas. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Las dianas moleculares y las vías específicas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares incluyen otros compuestos espiro, como el Espiro[2.2]pentano y varios heterociclos espirofusionados. Estos compuestos comparten la estructura espiro característica, pero difieren en sus grupos funcionales específicos y sistemas de anillos.
Unicidad: Lo que distingue a 2,4(1H,3H)-Pirimidin-2,4-diona, 5-pentil-1-((6R)-tetrahidro-2-hidroxi-2-óxido-4H-furo(3,2-d)-1,3,2-dioxafosforin-6-il)- es su combinación única de grupos funcionales y la disposición específica de sus anillos espirofusionados. Esta estructura única confiere propiedades químicas y físicas distintas, lo que la hace valiosa para diversas aplicaciones en investigación científica e industria.
Propiedades
Número CAS |
99617-57-9 |
|---|---|
Fórmula molecular |
C14H21N2O7P |
Peso molecular |
360.30 g/mol |
Nombre IUPAC |
1-[(6R)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N2O7P/c1-2-3-4-5-9-7-16(14(18)15-13(9)17)12-6-10-11(22-12)8-21-24(19,20)23-10/h7,10-12H,2-6,8H2,1H3,(H,19,20)(H,15,17,18)/t10?,11?,12-/m1/s1 |
Clave InChI |
WMTJHPXDFVNEBJ-HTAVTVPLSA-N |
SMILES isomérico |
CCCCCC1=CN(C(=O)NC1=O)[C@H]2CC3C(O2)COP(=O)(O3)O |
SMILES canónico |
CCCCCC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
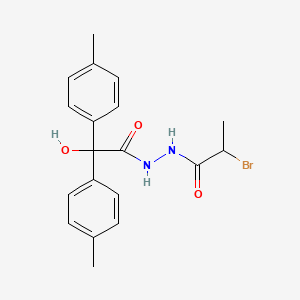
![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
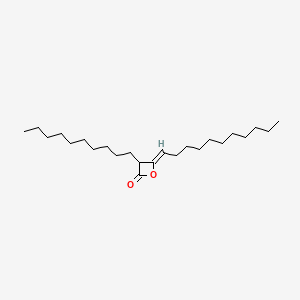
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)


![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
